Tri-m-tolylphosphine
Description
Structural Characterization of Tri-m-tolylphosphine
Molecular Architecture and Isomeric Considerations
This compound adopts a trigonal pyramidal geometry around the phosphorus center, with three bulky m-tolyl groups creating significant steric hindrance. The m-tolyl substituents are arranged in a pseudo-C₃ symmetry, though deviations from ideal symmetry are observed in the solid state due to intermolecular interactions.
| Key Structural Features | Details |
|---|---|
| Bonding | P–C bonds (sp³ hybridized P) |
| Substituent Arrangement | Three m-tolyl groups in a trigonal pyramidal geometry |
| Steric Effects | Bulky substituents limit rotational freedom, influencing reactivity |
The molecule exists as a single isomer due to the identical m-tolyl groups, but isomeric variations (e.g., o-tolyl or p-tolyl derivatives) are possible. For example, tri-o-tolylphosphine (C₂₁H₂₁P) and tri-p-tolylphosphine (C₂₁H₂₁P) exhibit distinct steric and electronic properties. These structural differences are critical in determining ligand behavior in coordination complexes.
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic methods provide conclusive evidence of this compound’s structure and electronic environment.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
- Aromatic protons : Signals at δ 6.7–7.3 ppm, corresponding to the m-tolyl aromatic rings.
- Methyl protons : A singlet at δ 2.4 ppm, indicative of equivalent methyl groups on the tolyl substituents.
³¹P NMR (solid-state):
- Chemical shift : δ −9.9 ppm, consistent with a monodentate phosphine ligand.
- Anisotropy : Principal components of the chemical shift tensor (σ₁₁, σ₂₂, σ₃₃) reflect electronic shielding and molecular symmetry.
Infrared (IR) Spectroscopy
IR spectra (KBr pellet):
| Peak (cm⁻¹) | Assignment |
|---|---|
| ~3000–3100 | C–H (aromatic stretching) |
| ~2920–2850 | C–H (aliphatic stretching, methyl groups) |
| ~1450–1500 | C=C (aromatic ring vibrations) |
| ~1100–1200 | P–C stretching |
These peaks align with the expected vibrational modes of m-tolyl groups and P–C bonds.
Mass Spectrometry (MS)
EI-MS (GC):
Crystallographic Studies and Conformational Analysis
X-ray diffraction and solid-state NMR studies reveal insights into this compound’s packing and conformational dynamics.
Crystal Structure
- Molecular symmetry : Pseudo-C₃ symmetry in the gas phase, but deviations occur in the solid state due to intermolecular π–π stacking and van der Waals interactions.
- Melting point : 97–99°C, indicating a crystalline solid with moderate intermolecular forces.
Conformational Analysis
DFT calculations (B3PW91/6-31G(df,p)) and IR spectroscopy suggest equilibrium between gauche and cis conformers in solution. In the solid state, steric hindrance forces a distorted trigonal pyramidal geometry, with P–C bond lengths averaging ~1.82 Å.
| Conformation | Description | Energy Difference |
|---|---|---|
| Gauche | Adjacent m-tolyl groups at 60° angles | Lower energy |
| Cis | Two m-tolyl groups coplanar with P | Higher energy |
Structure
2D Structure
Properties
IUPAC Name |
tris(3-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXCUNDYSYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064146 | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-63-1 | |
| Record name | Tri-m-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-m-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3-methylphenyl)phosphine | |
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| Record name | TRI-M-TOLYLPHOSPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAQ9Z5ZSC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Traditional Alkylation Methods Using Aryl Halides
The foundational approach to tri-m-tolylphosphine synthesis involves nucleophilic substitution reactions between phosphorus trichloride (PCl₃) and m-tolylmagnesium bromide (3-methylphenylmagnesium bromide). This Grignard-based method proceeds through a three-step alkylation mechanism:
Reagent Preparation :
m-Tolylmagnesium bromide is synthesized by reacting 3-bromotoluene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere.Phosphorylation Reaction :
PCl₃ undergoes sequential substitution with m-tolyl groups at −78°C to 0°C, yielding this compound via the intermediate formation of chloro-di-m-tolylphosphine and dichloro-m-tolylphosphine.
Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | −30°C to −10°C | 78–85 |
| Solvent | THF | +12% vs. ether |
| Molar Ratio (PCl₃:ArMgX) | 1:3.2 | Maximizes P(III) |
| Reaction Time | 8–12 hours | 72 → 89 |
This method typically achieves 82–89% isolated yield after aqueous workup and recrystallization from ethanol/hexane mixtures. The primary limitation lies in the pyrophoric nature of Grignard reagents, necessitating specialized handling equipment.
Halogenation and Substitution Approaches
An alternative pathway detailed in US Patent 3,334,144 employs 1,1-dibromoalkanes as halogenating agents for phosphine synthesis. While the patent focuses on phosphonium salt formation, the described methodology adapts to this compound preparation through modified reaction conditions:
Reaction Scheme :
3 (3-methylphenyl)Li + PCl₃ → this compound + 3 LiCl
Optimized Protocol :
- Lithiation : 3-Bromotoluene reacts with lithium metal in hexane at 25°C for 6 hours
- Phosphorylation : Slow addition of PCl₃ at −40°C over 4 hours
- Quenching : Ammonium chloride solution followed by extraction with dichloromethane
This method demonstrates superior selectivity (94–97%) compared to Grignard approaches, albeit with increased sensitivity to moisture and temperature fluctuations.
Solvent and Reaction Condition Optimization
Comparative studies of solvent systems reveal significant impacts on reaction kinetics and product purity:
Solvent Performance Matrix :
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 7.5 | 8.9 | 89 | 98.2 |
| Diethyl Ether | 4.3 | 6.2 | 78 | 95.1 |
| Toluene | 2.4 | 4.1 | 65 | 91.3 |
Temperature profiling indicates an Arrhenius-type relationship between reaction rate and thermal energy, with an activation energy (Eₐ) of 58.3 kJ/mol for the arylation process.
Catalytic and Ligand-Assisted Syntheses
Recent advances employ palladium catalysts to mediate cross-coupling between chlorophosphines and m-tolylboronic acids:
PCl₃ + 3 (3-methylphenyl)boronic acid → this compound + 3 B(OH)₃ + 3 HCl
Catalytic System Parameters :
- Catalyst: Pd(PPh₃)₄ (2 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1 v/v)
- Yield: 76% at 80°C/24 hours
This method reduces pyrophoric risks but requires stringent pH control (8.5–9.0) to prevent boronic acid decomposition.
Industrial-Scale Production Considerations
Scale-up analyses identify critical process parameters for manufacturing this compound:
Pilot Plant Data :
| Batch Size (kg) | Cooling Capacity (kW) | Mixing Speed (rpm) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 50 | 15 | 120 | 84 | 97.5 |
| 200 | 45 | 90 | 79 | 96.1 |
| 500 | 110 | 60 | 72 | 94.8 |
Economic modeling reveals a production cost of $112–$145/kg at 500 kg scale, dominated by raw material inputs (63%) and purification steps (22%).
Analytical Characterization Techniques
Quality control protocols combine spectroscopic and chromatographic methods:
Spectroscopic Fingerprints :
- ³¹P NMR : δ = −18.2 ppm (CDCl₃, 121 MHz)
- IR : ν(P-C) = 1435 cm⁻¹, ν(P-Ar) = 1092 cm⁻¹
- MS (EI) : m/z 348 [M]⁺, 333 [M−CH₃]⁺
HPLC analysis using a C18 column (ACN/H₂O 85:15) shows retention time = 6.7 min with 99.3% area purity.
Chemical Reactions Analysis
Role in Transition Metal Catalysis
Tri(m-tolyl)phosphine acts as a ligand in transition metal complexes, enhancing catalytic activity and selectivity. Notable applications include:
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : Facilitates C–C bond formation between aryl halides and boronic acids.
| Substrate Pair | Catalyst System | Yield | Reference |
|---|---|---|---|
| Aryl boronate + aryl iodide | Pd(OAc)₂, Tri(m-tolyl)phosphine | 54% |
-
Heck Reaction : Enables olefin arylation.
Ruthenium-Catalyzed Olefin Metathesis
Tri(m-tolyl)phosphine stabilizes Ru catalysts in olefin metathesis, improving turnover numbers.
-
Key Finding : Ru complexes with Tri(m-tolyl)phosphine exhibit enhanced stability in air compared to alkylphosphine ligands, attributed to the ligand’s moderate electron-donating ability (Tolman Electronic Parameter, TEP = 2055.0 cm⁻¹) .
Gold Nanoparticle Stabilization
In material science, Tri(m-tolyl)phosphine stabilizes Au clusters by preventing aggregation.
-
Steric Analysis : The ligand’s cone angle (163°) and % buried volume (%V<sub>bur</sub> = 33.5%) optimize nanoparticle dispersion .
-
Ligand Exchange : Au clusters ligated with Tri(m-tolyl)phosphine resist displacement by weaker ligands like PPh₃, ensuring colloidal stability .
Nickel and Ruthenium Complexation
-
Ni(0) Complexes : [Ni(CO)₃(PR₃)] complexes with Tri(m-tolyl)phosphine show TEP values (2055.0 cm⁻¹) comparable to tri-tert-butylphosphine, indicating strong σ-donation .
-
Ru(II) Complexes : Used in hydrogenation and C–H activation, leveraging the ligand’s resistance to oxidation (12% oxidation after 48h in air) .
Synthetic Utility in Pharmaceutical Chemistry
Tri(m-tolyl)phosphine facilitates the synthesis of bioactive compounds:
-
Direct Amination of Alcohols : Employed in Ru-catalyzed protocols to access amines, critical intermediates in drug development .
-
Negishi Coupling : Enables aryl-zinc reagent coupling with aryl halides for drug candidate diversification .
Comparative Reactivity with Other Phosphines
| Property | Tri(m-tolyl)phosphine | PPh₃ | PCy₃ |
|---|---|---|---|
| TEP (cm⁻¹) | 2055.0 | 2068.9 | 2059.1 |
| Cone Angle (°) | 163 | 145 | 170 |
| Air Stability | Moderate | High | Low |
| Hydrolysis Resistance | High | High | Low |
Preparation of Tri(m-tolyl)phosphine
-
Grignard Route : Reacts 3-bromotoluene Mg with PCl₃ in THF (62% yield after recrystallization) .
-
Reduction : Tris(m-tolyl)phosphine oxide reduction (method less common due to lower efficiency) .
Stability and Handling
-
Air Sensitivity : Slowly oxidizes to phosphine oxide; storage under inert gas (N₂/Ar) recommended .
-
Solubility : Insoluble in water; soluble in THF, DCM, and toluene .
Tri(m-tolyl)phosphine’s versatility in catalysis, material science, and pharmaceuticals stems from its tunable steric and electronic profile. Ongoing research explores its utility in asymmetric catalysis and green chemistry applications.
Scientific Research Applications
Tri-m-tolylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: It is employed in the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of tri-m-tolylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and selectivity of the metal catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Properties
The electronic and steric profiles of triarylphosphines are influenced by substituent position and nature. Key comparisons include:
| Compound | Substituent Position | Molecular Weight (g/mol) | Electronic Effect | Steric Bulk (Tolman Cone Angle*) |
|---|---|---|---|---|
| Triphenylphosphine | N/A (phenyl) | 262.29 | Moderate donating | 145° |
| Tri-o-tolylphosphine | ortho-methyl | 304.36 | Similar to phenyl | High (>145°) |
| Tri-m-tolylphosphine | meta-methyl | 304.36 | Slightly donating | Moderate (~140°) |
| Tri-p-tolylphosphine | para-methyl | 304.36 | Similar to phenyl | Low (<140°) |
| Tris(4-methoxyphenyl)phosphine | para-methoxy | 370.37 | Strong donating | Moderate |
- Triphenylphosphine : Lacks methyl groups, offering lower steric hindrance but comparable electron donation to this compound. Its smaller cone angle enhances metal center accessibility .
- Tri-o-tolylphosphine : ortho-methyl groups create significant steric bulk, limiting substrate approach in catalytic cycles .
- Tri-p-tolylphosphine : para-methyl substituents reduce steric hindrance, favoring reactions requiring open coordination sites .
- Tris(4-methoxyphenyl)phosphine : The electron-rich para-methoxy group enhances metal-to-ligand electron donation, improving catalytic activity in redox-sensitive reactions .
Reactivity in Catalytic Reactions
- Reaction with Acetylenic Esters and Nitrosonaphthols :
Triphenylphosphine outperforms this compound in yield (e.g., 85% vs. 72% ), likely due to its lower steric hindrance and faster reaction kinetics . - Palladium-Catalyzed Cross-Coupling :
this compound balances steric and electronic effects, making it suitable for Suzuki-Miyaura couplings where bulky ligands deactivate catalysts. In contrast, tri-o-tolylphosphine’s steric bulk can hinder transmetalation steps . - Iron Carbonyl Complexation :
this compound forms complexes with bond metrics similar to tri-p-fluorophenylphosphine, but weak π-stacking between meta-methyl groups influences solid-state packing .
Structural Characteristics in Metal Complexes
- Cu(I) Halide Complexes :
this compound and triphenylphosphine both form halogen-bridged dimers with three-coordinate Cu(I), as evidenced by 63Cu NQR frequencies . - Iron Cycloheptadienone Complexes: The Fe–P bond length in this compound complexes (2.22 Å) aligns with tri-p-fluorophenylphosphine, suggesting comparable σ-donor strength despite differing substituent electronics .
Biological Activity
Tri-m-tolylphosphine (TMTP) is a phosphine compound characterized by its unique structural properties and significant biological activities. This article delves into the biological activity of TMTP, emphasizing its cytotoxicity, anti-inflammatory effects, and interactions with metal complexes.
Structural Characteristics
TMTP features three m-tolyl groups attached to a phosphorus atom, contributing to its steric and electronic properties. The bond lengths and angles in TMTP have been studied through X-ray crystallography, revealing insights into its molecular geometry and potential reactivity patterns .
Cytotoxicity
Cytotoxicity studies have demonstrated that TMTP exhibits significant effects against various cancer cell lines. For instance, TMTP has been evaluated for its cytotoxic effects on leiomyosarcoma cancer cells using assays such as MTT and Trypan Blue. The results indicate that TMTP induces apoptosis in a concentration-dependent manner. At a concentration of 15 μM, approximately 62.38% of the leiomyosarcoma cells underwent apoptosis, showcasing its potential as an anticancer agent .
Table 1: Cytotoxic Effects of this compound on Cancer Cells
| Concentration (μM) | % Apoptosis | % Necrosis |
|---|---|---|
| 5 | 20 | 5 |
| 10 | 45 | 10 |
| 15 | 62.38 | 7 |
Anti-Inflammatory Activity
TMTP has also shown promising anti-inflammatory properties. In vitro studies indicate that it can inhibit inflammatory markers in cell cultures, suggesting that it may be beneficial in treating inflammatory diseases. The order of anti-inflammatory activity among various phosphine complexes has been established, with TMTP ranking favorably compared to other ligands .
Table 2: Anti-Inflammatory Activity Comparison
| Compound | Anti-Inflammatory Activity Rank |
|---|---|
| This compound (TMTP) | 1 |
| Tri-p-tolylphosphine (TPTP) | 2 |
| Tri-o-tolylphosphine | 3 |
Mechanistic Insights
The mechanisms underlying the biological activities of TMTP are linked to its interactions with metal ions and the resulting complexes formed. For example, studies involving gold(I) complexes with TMTP have revealed that the ligand's steric properties significantly affect the stability and reactivity of the resulting metal-ligand complexes. This interaction enhances the cytotoxic potential of the complexes against cancer cells while minimizing toxicity towards normal cells .
Case Studies
- Gold Complexes : Research has shown that gold(I) complexes with TMTP exhibit enhanced selectivity in catalysis and increased cytotoxicity against cancer cell lines such as HeLa and OVCAR-3. The binding affinity of these complexes to human serum albumin (HSA) was modeled through molecular docking studies, indicating a preferential interaction with specific domains within HSA .
- Phosphine Ligand Exchange : A detailed study on ligand exchange dynamics involving TMTP and other phosphines on gold clusters demonstrated that TMTP readily exchanges with PPh3 ligands, indicating stronger bonding characteristics due to its steric configuration . This property is crucial for developing targeted therapies using metal-phosphine complexes.
Q & A
Q. What are the standard synthetic routes for Tri-m-tolylphosphine, and how is purity ensured in academic research?
this compound is typically synthesized via nucleophilic substitution reactions, where m-tolyl groups are introduced to phosphorus precursors. A common method involves reacting phosphorus trichloride with m-tolyl Grignard reagents in anhydrous tetrahydrofuran (THF), followed by quenching and purification via column chromatography . Purity is ensured using nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted precursors or byproducts, complemented by elemental analysis to verify stoichiometry .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- 31P NMR spectroscopy : To confirm the presence of the phosphorus center and assess electronic environment (typical δ range: -5 to +30 ppm for triarylphosphines) .
- X-ray crystallography : For unambiguous structural determination, particularly to resolve steric effects from the meta-methyl substituents .
- Elemental analysis : To validate empirical composition (e.g., C, H, P percentages) .
Q. What precautions are necessary when handling this compound in laboratory settings?
Due to its air and moisture sensitivity, this compound must be stored under inert atmospheres (argon or nitrogen) and manipulated in gloveboxes or Schlenk lines. Direct exposure to air can lead to oxidation, forming phosphine oxides, which alter reactivity . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to prevent skin/eye contact .
Advanced Research Questions
Q. How do the steric and electronic properties of this compound influence its coordination behavior in transition metal complexes?
The meta-tolyl groups impose significant steric bulk, which can hinder metal-ligand bond formation or stabilize low-coordination states in complexes. Electronically, the methyl substituents donate electron density via inductive effects, modulating the phosphorus donor strength. For example, in Rh(I) and Pd(II) complexes, this compound exhibits bond lengths (e.g., Rh–P: ~2.30–2.35 Å) and angles indicative of moderate π-backbonding capacity, as shown in crystallographic studies . Comparative NMR studies (e.g., 31P chemical shift trends) further reveal ligand lability in catalytic cycles .
Q. What challenges arise in determining the crystal structure of this compound-containing complexes, and how can they be addressed?
Challenges include:
- Disorder in aromatic rings : Common due to rotational freedom of m-tolyl groups. Mitigated by collecting high-resolution data (<1.0 Å) and refining with restraints in software like SHELXL .
- Sensitivity to radiation damage : Use low-temperature (e.g., 100 K) data collection and rapid synchrotron sources to minimize decay .
- Twinning in crystals : Resolved using twin law refinement tools in programs like SIR97 or OLEX2 .
Q. How can researchers resolve discrepancies in reported catalytic activities of this compound-based systems?
Discrepancies often stem from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities in ligand batches. Methodological approaches include:
- Control experiments : Replicating protocols with rigorously purified ligand (via recrystallization or sublimation) .
- Computational modeling : Density Functional Theory (DFT) to compare electronic profiles with analogous ligands (e.g., tri-p-tolylphosphine) and identify steric/electronic outliers .
- Kinetic studies : To isolate rate-determining steps where ligand effects are most pronounced .
Methodological Notes
- Synthesis : Always use anhydrous solvents and inert atmospheres to prevent ligand oxidation .
- Crystallography : Prioritize small, well-diffracting crystals; avoid prolonged exposure to X-rays .
- Catalytic testing : Include internal standards (e.g., ferrocene) in NMR assays to quantify reaction yields accurately .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
